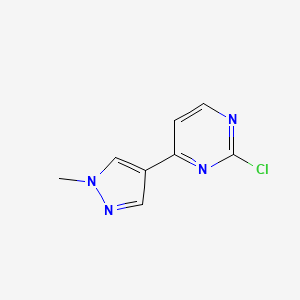

2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound with the molecular formula C8H7ClN4. This compound is of interest due to its unique structure, which combines a pyrimidine ring with a pyrazole moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The pyrazole and pyrimidine rings can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents like ethanol or DMF.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidines.

Oxidation: Formation of oxidized derivatives of the pyrazole or pyrimidine rings.

Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-1-methyl-3-propyl-1H-pyrazolo[3,4-d]pyrimidine

- 3-((1H-Pyrazol-1-yl)methyl)pyrrolidin-3-ol

- 2-Chloro-4-(2-propyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its combination of a pyrimidine ring with a pyrazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biologische Aktivität

2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chlorine atom and a 1-methyl-1H-pyrazole moiety. The structural formula is represented as follows:

Research indicates that this compound acts primarily through inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Notably, the compound has shown potent inhibitory activity against CDK2, with an IC50 value in the low nanomolar range.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines. Here are some key findings:

| Cell Line | GI50 (µM) | Mechanism |

|---|---|---|

| A2780 (Ovarian Cancer) | 0.127 - 0.560 | Induces apoptosis, cell cycle arrest |

| MCF7 (Breast Cancer) | 0.01 | Apoptosis induction |

| NCI-H460 (Lung Cancer) | 0.03 | Autophagy without apoptosis |

The compound exhibited sub-micromolar antiproliferative activity across these cell lines, indicating its potential as a broad-spectrum anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrazole and pyrimidine moieties significantly affect the biological activity of the compound. For instance:

- Substituting the chlorine atom with other halogens or larger groups generally reduces potency.

- The position of the pyrazole ring on the pyrimidine core is critical; variations at the C4 position yield different inhibitory profiles against CDK2.

A notable example includes the comparison of derivatives where the pyrazole's methyl group was altered, affecting both kinase inhibition and antiproliferative activity dramatically .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental setups:

- In Vitro Studies : In a study evaluating a series of pyrazole derivatives, this compound was among those exhibiting the highest inhibitory activity against CDK2 (IC50 = 0.005 µM), demonstrating its potential as a lead compound for further development .

- Mechanistic Insights : Mechanistic studies have shown that treatment with this compound leads to reduced phosphorylation of retinoblastoma protein, implicating it in cell cycle regulation pathways critical for cancer progression .

- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound consistently outperformed others in terms of both kinase inhibition and cytotoxicity against various cancer cell lines .

Eigenschaften

Molekularformel |

C8H7ClN4 |

|---|---|

Molekulargewicht |

194.62 g/mol |

IUPAC-Name |

2-chloro-4-(1-methylpyrazol-4-yl)pyrimidine |

InChI |

InChI=1S/C8H7ClN4/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3 |

InChI-Schlüssel |

CLPHKONKJXAECN-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=N1)C2=NC(=NC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.